An In-depth Technical Guide to m-PEG12-Thiol: Properties and Applications
An In-depth Technical Guide to m-PEG12-Thiol: Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the properties, applications, and relevant experimental methodologies for methoxy-poly(ethylene glycol)-thiol with 12 PEG units (m-PEG12-Thiol). This bifunctional molecule is of significant interest in biomedical research and drug development, primarily for its role as a versatile linker and surface modification agent.
Core Properties of m-PEG12-Thiol
m-PEG12-Thiol is characterized by a methoxy-terminated polyethylene glycol (PEG) chain of twelve repeating units, which imparts hydrophilicity and biocompatibility, and a terminal thiol group that allows for covalent attachment to various substrates. The thiol group has a high affinity for noble metal surfaces, such as gold and silver, and can also react with maleimide groups and other thiol-reactive moieties to form stable thioether or disulfide bonds, respectively.[1][2][3]
The following table summarizes the key quantitative properties of m-PEG12-Thiol, compiled from various suppliers and databases.
| Property | Value | Reference(s) |
| Molecular Formula | C25H52O12S | [4][5] |
| Molecular Weight | 576.74 g/mol | |
| CAS Number | 2413368-61-1 | |
| Appearance | Colorless to light yellow liquid | |
| Purity | >95% | |
| Spacer Arm Length | 38 atoms, ~44.2 Å | |
| Solubility | Soluble in DMSO (100 mg/mL), water, Methylene chloride, Acetonitrile, DMAC | |
| Storage Conditions | -20°C, sealed, away from moisture and light |
Key Applications and Experimental Protocols
m-PEG12-Thiol is a versatile tool in bioconjugation, nanotechnology, and drug delivery. Its primary applications include the functionalization of nanoparticles, the formation of self-assembled monolayers (SAMs), and its use as a flexible linker in Proteolysis Targeting Chimeras (PROTACs).
Surface Modification of Gold Nanoparticles
The thiol group of m-PEG12-Thiol readily forms a dative bond with gold surfaces, leading to the formation of a hydrophilic and biocompatible PEG layer. This process, known as PEGylation, enhances the stability of gold nanoparticles (AuNPs) in biological media, reduces non-specific protein adsorption, and can improve their pharmacokinetic profile in drug delivery applications.
This is a representative protocol and may require optimization for specific nanoparticle sizes and concentrations.
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Preparation of m-PEG12-Thiol Solution:
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Allow the vial of m-PEG12-Thiol to equilibrate to room temperature before opening to prevent moisture condensation.
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Prepare a stock solution of m-PEG12-Thiol in a suitable solvent, such as ethanol or DMSO. A typical concentration range is 1-10 mM. To facilitate handling, it is recommended to dissolve the reagent in the solvent and store unused stock solution at -20°C under an inert gas.
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Functionalization of Gold Nanoparticles:
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To a solution of freshly synthesized and purified gold nanoparticles in water, add the m-PEG12-Thiol solution. The final concentration of the thiol will depend on the size and concentration of the nanoparticles but should be in excess to ensure complete surface coverage.
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Allow the mixture to react for several hours (typically 4-24 hours) at room temperature with gentle stirring.
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Purification of PEGylated Nanoparticles:
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Following the incubation period, the PEGylated AuNPs can be purified from excess m-PEG12-Thiol by repeated centrifugation and resuspension in a clean buffer or water.
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Characterize the functionalized nanoparticles using techniques such as UV-Vis spectroscopy, dynamic light scattering (DLS), and transmission electron microscopy (TEM) to confirm successful PEGylation and assess their stability.
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Caption: Workflow for the functionalization of gold nanoparticles with m-PEG12-Thiol.
Formation of Self-Assembled Monolayers (SAMs)
m-PEG12-Thiol can be used to form highly ordered, self-assembled monolayers on gold substrates. These SAMs create a hydrophilic and protein-resistant surface, which is valuable for applications in biosensors, microarrays, and biocompatible coatings for medical devices.
This protocol is a general guideline and should be optimized for specific substrate and application requirements.
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Substrate Preparation:
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Use a clean, high-quality gold-coated substrate (e.g., glass slide or silicon wafer).
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Clean the gold surface immediately before use to remove any organic contaminants. A common method is to use a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide). Extreme caution must be exercised when handling piranha solution.
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Rinse the cleaned substrate thoroughly with deionized water and then with ethanol, and dry it under a stream of nitrogen gas.
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SAM Formation:
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Prepare a dilute solution of m-PEG12-Thiol in a high-purity solvent, such as 200-proof ethanol. A typical concentration is in the range of 1-10 mM.
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Immerse the clean, dry gold substrate into the thiol solution in a clean container. To obtain high-quality films, minimize the headspace above the solution and consider backfilling with an inert gas like nitrogen or argon to reduce oxidation.
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Allow the self-assembly to proceed for 12-24 hours at room temperature.
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Post-Assembly Rinsing and Drying:
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After the incubation period, remove the substrate from the thiol solution.
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Rinse the SAM-coated substrate thoroughly with the same solvent (e.g., ethanol) to remove any non-covalently bound molecules.
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Dry the substrate under a gentle stream of nitrogen.
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Characterization:
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The quality of the SAM can be assessed using techniques such as contact angle goniometry (to measure surface hydrophilicity), ellipsometry (to determine monolayer thickness), and X-ray photoelectron spectroscopy (XPS) to confirm the chemical composition of the surface.
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Application as a Linker in PROTACs
m-PEG12-Thiol serves as a PEG-based PROTAC linker. PROTACs are heterobifunctional molecules that consist of a ligand for a target protein and a ligand for an E3 ubiquitin ligase, connected by a linker. By bringing the target protein in proximity to the E3 ligase, PROTACs induce the ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG chain in the linker can improve the solubility and cell permeability of the PROTAC molecule.
Caption: The role of m-PEG12-Thiol as a linker in a PROTAC to induce target protein degradation.
